molecular formula C20H20N6O2 B2626542 2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide CAS No. 1189709-34-9

2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2626542
CAS No.: 1189709-34-9
M. Wt: 376.42
InChI Key: QSXDTNXKZSCSTJ-UHFFFAOYSA-N
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Description

2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .

Biochemical Analysis

Biochemical Properties

2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways, respectively . The compound’s interaction with these enzymes leads to the inhibition of their activity, which can result in the induction of apoptosis in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by upregulating pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the anti-apoptotic gene Bcl2 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of PARP-1 and EGFR, inhibiting their activity and leading to the induction of apoptosis in cancer cells . Molecular docking studies have highlighted the binding disposition of this compound inside the PARP-1 and EGFR protein active sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy over time . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxic effects . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter the levels of key metabolites involved in cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in certain tissues can influence its therapeutic efficacy and toxicity . Studies have shown that the compound is efficiently transported across cell membranes and accumulates in target tissues, enhancing its anticancer activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization in the nucleus and mitochondria has been associated with its ability to induce apoptosis and inhibit cell proliferation .

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

Properties

IUPAC Name

2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-13-8-4-5-9-14(13)21-17(27)12-25-20(28)26-16-11-7-6-10-15(16)22-18(24(2)3)19(26)23-25/h4-11H,12H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXDTNXKZSCSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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